Regioisomeric Scaffold Divergence: Indoline-6-sulfonamide Exhibits DapE Inhibition While Indoline-5-sulfonamide and -7-sulfonamide Target Distinct Protein Families
Indoline-6-sulfonamide derivatives (e.g., 5-bromo-6-isoamylsulfonamide hit compound 4) demonstrate DapE inhibition with 42% inhibition at 200 μM and optimized derivatives (10c) achieving IC50 of 44 μM in a ninhydrin-based DapE assay [1]. In contrast, 1-acylated indoline-5-sulfonamide analogs exhibit high-affinity inhibition of human carbonic anhydrase isoforms CA IX (KI = 132.8 nM) and CA XII (KI = 41.3 nM) in stopped-flow CO2 hydration assays [2]. Indoline-7-sulfonamide derivatives (J30 series) show antitubulin activity with in vivo tumor growth inhibition in xenograft models, a mechanism unrelated to DapE or CA inhibition [3]. The 6-sulfonamide regioisomer is uniquely associated with bacterial DapE inhibition among the three positional isomers.
| Evidence Dimension | Primary biological target engagement |
|---|---|
| Target Compound Data | DapE enzyme inhibition: IC50 range 44–162 μM (optimized 5-halo-6-sulfonamide indoline derivatives) [1] |
| Comparator Or Baseline | Indoline-5-sulfonamide: CA IX KI = 132.8 nM, CA XII KI = 41.3 nM [2]; Indoline-7-sulfonamide: antitubulin activity [3] |
| Quantified Difference | Target class divergence: bacterial DapE (6-sulfonamide) vs. human carbonic anhydrases (5-sulfonamide) vs. tubulin polymerization (7-sulfonamide) |
| Conditions | In vitro enzyme inhibition assays: ninhydrin-based DapE assay for 6-sulfonamide derivatives; stopped-flow CO2 hydration assay for 5-sulfonamide derivatives |
Why This Matters
Procurement decisions for antibacterial DapE inhibitor programs require the 6-sulfonamide regioisomer specifically; substitution with 5- or 7-sulfonamide isomers results in complete loss of DapE-targeted activity.
- [1] Reidl, C. T.; Heath, T. K.; Darwish, I.; Torrez, R. M.; et al. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics 2020, 9(9), 595. DOI: 10.3390/antibiotics9090595 View Source
- [2] Krymov, S. K.; Scherbakov, A. M.; Dezhenkova, L. G.; et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals 2022, 15(12), 1453. DOI: 10.3390/ph15121453 View Source
- [3] Liou, J.-P.; Hsu, K.-S.; Kuo, C.-C.; Chang, C.-Y.; Chang, J.-Y. A novel oral indoline-sulfonamide agent, N-[1-(4-Methoxy-benzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-Isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Cancer Research 2007, 67(9_Supplement), 5581. View Source
